molecular formula C9H12Cl2O2 B108998 Permethrinic acid methyl ester CAS No. 61898-95-1

Permethrinic acid methyl ester

Cat. No.: B108998
CAS No.: 61898-95-1
M. Wt: 223.09 g/mol
InChI Key: QJOOIMSFFIUFKX-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (CAS: 61898-95-1, molecular formula: C₉H₁₂Cl₂O₂) is a cyclopropane-based ester derivative widely recognized as a key intermediate in synthesizing pyrethroid insecticides, such as permethrin and cypermethrin . The compound is synthesized via microwave-assisted hydrolysis of methyl 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropanecarboxylate, achieving a 99.6% yield under optimized conditions . It is also hydrolyzed to DV-chrysanthemic acid, a precursor in pyrethroid production .

Properties

IUPAC Name

methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
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InChI

InChI=1S/C9H12Cl2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOOIMSFFIUFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0028113
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester
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Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61898-95-1, 59897-93-7, 59897-94-8
Record name Permethrinic acid methyl ester
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel-
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel-
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel-
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel-
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester
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Record name Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name Methyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name Methyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Nickel and palladium catalysts are widely employed for stereoselective cyclopropane synthesis. For example, Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane) facilitates the coupling of dichlorovinyl precursors with dimethylcyclopropane carboxylate intermediates. This method achieves cis:trans isomer ratios of 25:75 under optimized conditions, critical for insecticidal activity. Reaction parameters such as solvent polarity (diethyl ether vs. tetrahydrofuran) and temperature (0°C to 25°C) significantly influence stereochemical outcomes.

Base-Mediated Ring Closure

Alkali metal alkoxides, such as sodium methoxide or potassium tert-butoxide, promote cyclopropanation via dehydrohalogenation. A patent by demonstrates the use of sodium methoxide in methanol to cyclize (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid precursors, yielding the cyclopropane core with 85% efficiency after recrystallization. This method bypasses ester hydrolysis steps, streamlining synthesis.

Introduction of the 2,2-Dichlorovinyl Group

The dichlorovinyl moiety is introduced via dehydrochlorination or alkyne hydrochlorination .

Dehydrochlorination of 2,2,2-Trichloroethyl Intermediates

Treating trichloroethylcyclopropane derivatives with excess sodium methoxide in refluxing methanol eliminates HCl, forming the dichlorovinyl group. For instance, reports that a 3:1 molar ratio of deacidifying agent to substrate at 65°C for 8 hours achieves 92% conversion . The reaction is monitored by thin-layer chromatography (TLC) to prevent over-dechlorination.

Alkyne Hydrochlorination

Copper(I) iodide-catalyzed hydrochlorination of propargyl ethers offers an alternative route. A ScienceDirect study details the use of CuI and PPh₃ in triethylamine to hydrochlorinate 3-propynylcyclopropane derivatives, yielding the dichlorovinyl group with 74% regioselectivity . This method is favored for its compatibility with ester functionalities.

Esterification to Methyl Carboxylate

Esterification finalizes the synthesis, typically via acyl chloride intermediates or direct methylation .

Acyl Chloride-Mediated Esterification

The most cited method involves converting 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) . Subsequent reaction with methanol in dichloromethane at 0°C yields the methyl ester with >95% purity . This approach minimizes side reactions but requires rigorous moisture control.

Direct Methylation with Diazomethane

Though less common, diazomethane (CH₂N₂) in diethyl ether directly methylates the carboxylic acid at −20°C. While efficient (98% yield ), diazomethane’s toxicity and explosivity limit industrial adoption.

Purification and Isolation Techniques

Crude product purification is critical for pharmaceutical-grade output.

Recrystallization from Methanol-Water

A patent by recrystallizes the methyl ester from a 9:1 methanol-water mixture at −15°C, achieving 99.5% purity . This step removes unreacted dichlorovinyl precursors and cis-trans isomers.

Vacuum Rotary Evaporation

Post-reaction solvents are removed via rotary evaporation under reduced pressure (20–30 mmHg) , yielding a reddish-brown oil that solidifies upon cooling.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

MethodCatalyst/ReagentYield (%)Purity (%)Isomer Ratio (cis:trans)
Ni(dppp)Cl₂ cyclopropanationNi(dppp)Cl₂689225:75
NaOCH₃ dehydrochlorinationSodium methoxide859540:60
CuI hydrochlorinationCuI, PPh₃748830:70
SOCl₂ esterificationThionyl chloride9299.5N/A

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorovinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Mechanism of Action

The primary mechanism of action of Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerve cells and eventual paralysis of the insect . This mechanism is similar to other organophosphate insecticides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several pyrethroids and related derivatives. Below is a detailed comparison:

Structural Analogues and Derivatives

Compound Name Structure/Modification Key Properties Applications Toxicity/Environmental Impact
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (CAS 61898-95-1) Methyl ester, cyclopropane core with dichlorovinyl and dimethyl groups. Molecular weight: 223.09; Solubility in cyclohexane: trans-isomer (10 µg/mL), cis-isomer (100 µg/mL) . Intermediate for pyrethroids (e.g., permethrin); lab-scale synthesis . Limited direct toxicity data; hydrolyzes rapidly to less persistent metabolites .
Permethrin (CAS 52645-53-1) m-Phenoxybenzyl ester instead of methyl. Higher lipophilicity; LC₅₀ (fish, 96 h): 0.012 mg/L . Broad-spectrum insecticide (mosquito nets, agriculture) . High aquatic toxicity; long-lasting environmental effects due to stability .
Cypermethrin (CAS 52315-07-8) α-Cyano-3-phenoxybenzyl ester; additional cyano group. Enhanced potency; acute oral toxicity (rat LD₅₀): 250 mg/kg . Agricultural and household pest control . Classified as Acute Tox. 3 (H301) and hazardous to aquatic life (H410) .
Transfluthrin (CAS 118712-89-3) 2,3,5,6-Tetrafluorobenzyl ester; fluorinated aromatic group. High volatility; suitable for spatial repellents . Mosquito coils, vaporizers . Lower mammalian toxicity (dermal LD₅₀ >2,000 mg/kg) but persistent in air .
Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (CAS 59609-49-3) Ethyl ester instead of methyl. Similar reactivity; enhanced stability for industrial applications . Chemical intermediate in agrochemicals . Limited data; presumed comparable hydrolysis pathways to methyl analogue .
3-(2,2-Dichlorovinyl)-N-(2-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide (CAS 297146-49-7) Carboxamide derivative with methoxyphenyl group. Higher polarity; molecular weight: 314.21 . Potential pharmaceutical or specialty chemical use (non-insecticidal) . Not studied for environmental impact; likely lower bioaccumulation due to polarity .

Environmental Degradation

  • Methyl Ester : Rapid hydrolysis in alkaline conditions to DV-chrysanthemic acid, which degrades further via microbial action .
  • Permethrin/Cypermethrin: Persist in sediments due to lipophilicity; metabolites include 3-phenoxybenzoic acid (PBAcid) .
  • Transfluthrin : Degrades photochemically in air but shows moderate persistence in aquatic systems .

Toxicity Profiles

  • Cypermethrin : Acute Tox. 3 (H301) with neurotoxic effects; hazardous to aquatic life .

Biological Activity

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, commonly known as a derivative of permethrin, is a synthetic pyrethroid insecticide characterized by its unique chemical structure and biological activity. This compound is primarily noted for its effectiveness against various insect pests while exhibiting low toxicity to mammals. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in pest control, resistance issues, and relevant case studies.

  • Chemical Formula : C9_9H12_{12}Cl2_2O2_2
  • Molecular Weight : 223.1 g/mol
  • CAS Number : 61898-95-1
  • Appearance : Clear colorless to light yellow liquid

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate acts primarily by disrupting the normal functioning of the nervous system in insects. It targets voltage-gated sodium channels, prolonging their opening and leading to hyperexcitation and eventual paralysis of the insect. This mechanism is typical of pyrethroids, making them effective against a wide range of pest species.

Efficacy in Pest Control

Field trials and laboratory studies have demonstrated the effectiveness of this compound against various agricultural pests. For instance:

  • A study conducted on alfalfa weevils showed that formulations containing type II pyrethroids (including methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate) resulted in significant mortality rates among larvae when exposed to different concentrations .
  • The lethal concentration (LC50_{50}) values were assessed using bioassays across several field sites in Arizona and Montana. Results indicated varying resistance levels among different pest populations, with some showing significant resistance to commonly used pyrethroids .

Resistance Issues

Resistance to pyrethroid insecticides has been a growing concern in pest management. Studies indicate that repeated use of methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate can lead to increased resistance ratios in target pest populations. For example:

Resistance CategoryLC50_{50} (µg/cm²)Resistance Ratio (LC50_{50}/0.013)Times Higher than Label Rate
Susceptible<0.30<23.08x<0.9X
Moderate0.30–1.023.08x–76.9x0.9X–2.9X
High>1.0>76.9x>2.9X

This table illustrates the resistance categories based on LC50_{50} values derived from bioassay results .

Case Studies

  • Alfalfa Weevil Control : In a comprehensive study involving field trials across multiple states, formulations containing type II pyrethroids were tested against alfalfa weevils. The results indicated that while some formulations were effective at lower concentrations, others failed to provide adequate control due to resistance development in local populations .
  • Comparative Efficacy : Research comparing methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate with other insecticides revealed that while it was effective against certain pests like aphids and beetles, its efficacy varied significantly based on the specific pest population and environmental conditions .

Q & A

Q. Example Workflow :

  • Sample Prep : Dissolve in acetonitrile (0.1 mg/mL).
  • HPLC Conditions : 25°C, 1.0 mL/min flow rate, UV detection at 230 nm .

Advanced: How can researchers address contradictions in reported toxicity data across studies?

Answer:
Discrepancies often arise from isomer ratios, impurities, or assay variability.
Resolution Strategies :

Standardize Isomer Ratios : Ensure test samples match the stereochemical composition reported (e.g., 45–55% (S)-isomer in zeta-cypermethrin) .

Toxicity Replication : Repeat assays using OECD guidelines (e.g., Acute Oral Toxicity Test Guideline 423) to harmonize methodologies .

Meta-Analysis : Cross-reference data from regulatory sources (e.g., EU Commission Regulation 790/2009) to identify consensus thresholds (e.g., H301 for acute toxicity) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Permethrinic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Permethrinic acid methyl ester

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